molecular formula C24H19NO3S B11513655 1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11513655
M. Wt: 401.5 g/mol
InChI Key: SPFKYJCZHXFNBE-UHFFFAOYSA-N
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Description

1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure It is characterized by the presence of an ethylsulfanyl group, a 4-methylphenyl group, and a 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the anthracene-2-carboxamide core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the anthracene moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or ligand in biochemical studies.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    1-(4-methylphenyl)-1-pentanone: Another compound with a 4-methylphenyl group.

Uniqueness

1-(ethylsulfanyl)-N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H19NO3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-ethylsulfanyl-N-(4-methylphenyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C24H19NO3S/c1-3-29-23-19(24(28)25-15-10-8-14(2)9-11-15)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,3H2,1-2H3,(H,25,28)

InChI Key

SPFKYJCZHXFNBE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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